![molecular formula C20H18FN3O3 B6518124 N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide CAS No. 904526-28-9](/img/structure/B6518124.png)
N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
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Description
N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a useful research compound. Its molecular formula is C20H18FN3O3 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.13321961 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a complex organic compound with potential biological activity. Its unique structure includes a tetrahydropyrazinyl moiety and fluorophenyl substituents, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C20H18FN3O3
- Molecular Weight : 367.4 g/mol
- CAS Number : 904526-28-9
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. The compound may exhibit the following actions:
- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites.
- Receptor Modulation : The compound could interact with receptor binding sites, affecting signal transduction pathways.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit anticancer activity. For instance:
- In vitro studies have shown that related tetrahydropyrazin derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Antimicrobial Activity
Compounds containing fluorophenyl groups have been noted for their antimicrobial properties:
- Bacterial Inhibition : Preliminary tests suggest that this compound may inhibit the growth of various bacterial strains.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of tetrahydropyrazin derivatives. The results indicated that modifications to the phenyl rings significantly enhanced cytotoxicity against breast cancer cell lines (MCF7). The compound demonstrated an IC50 value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutics.
Study 2: Antimicrobial Efficacy
Research conducted in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of various substituted acetamides. The study found that this compound exhibited significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Data Summary
Property | Value |
---|---|
Molecular Formula | C20H18FN3O3 |
Molecular Weight | 367.4 g/mol |
CAS Number | 904526-28-9 |
Anticancer IC50 | ~15 µM |
Antimicrobial MIC (S. aureus) | 32 µg/mL |
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-2-14-3-7-16(8-4-14)22-18(25)13-23-11-12-24(20(27)19(23)26)17-9-5-15(21)6-10-17/h3-12H,2,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSQBVPKFQLXIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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